Trifluoroborane Hydrofluoride
Description
Contextualizing "Trifluoroborane Hydrofluoride": Fluoroboric Acid (HBF₄) and the HF-BF₃ Adduct in Academic Literature
In academic and chemical literature, the term "fluoroboric acid" or "tetrafluoroboric acid" is often used, but it does not refer to a single, stable compound with the formula HBF₄ in a solvent-free state; in fact, solvent-free H[BF₄] has not been isolated. wikipedia.org Instead, the name typically denotes a range of related chemical species, particularly solutions and solvates. The most common form is an aqueous solution, which is produced by dissolving boric acid in hydrofluoric acid. wikipedia.org In this solution, the predominant species are the hydronium cation (H₃O⁺) and the tetrafluoroborate (B81430) anion (BF₄⁻). wikipedia.org
The research compound more accurately described as this compound is the 1:1 adduct of hydrogen fluoride (B91410) and boron trifluoride (HF·BF₃). wikipedia.org This adduct is distinct from aqueous solutions of fluoroboric acid. When boron trifluoride is dissolved in anhydrous hydrogen fluoride, a highly acidic solution is formed. wikipedia.org The speciation in this medium is approximately [H₂F]⁺[BF₄]⁻, known as fluoronium tetrafluoroborate. wikipedia.org The acidity of these different formulations varies significantly. For instance, the pKa of the HF·BF₃ adduct in an acetonitrile (B52724) solution is 1.6, making its acidity comparable to that of fluorosulfonic acid. wikipedia.org In contrast, the aqueous solution of fluoroboric acid has a pKa of -0.44. wikipedia.org
The nomenclature and representation of these species can be complex, as shown in the table below.
| Common Name | Chemical Formula/Representation | Context/State |
| This compound | HF·BF₃ | 1:1 adduct of hydrogen fluoride and boron trifluoride |
| Fluoroboric Acid / Tetrafluoroboric Acid | HBF₄ or H⁺[BF₄]⁻ | Simplified formula, often refers to solutions |
| Hydronium Tetrafluoroborate | [H₃O]⁺[BF₄]⁻ | Species present in aqueous solutions |
| Fluoronium Tetrafluoroborate | [H₂F]⁺[BF₄]⁻ | Species in solutions of BF₃ in anhydrous HF |
Historical Development and Significance in Acid-Base Chemistry Research
The study of this compound is deeply rooted in the historical evolution of acid-base theories. Early concepts, like that of Antoine Lavoisier in the 18th century, incorrectly proposed that oxygen was the essential component of acids. ijarsct.co.inquirkyscience.com The late 19th century saw Svante Arrhenius define acids as substances that release hydrogen ions (H⁺) in water. ijarsct.co.in This was followed in the early 20th century by the more general Brønsted-Lowry theory, which defined acids as proton donors, and the Lewis theory, which characterized acids as electron-pair acceptors. quirkyscience.com Boron trifluoride itself is a classic example of a Lewis acid. rushim.ru
The concept of "superacids" emerged from this rich theoretical background. The term was first coined by James Bryant Conant in 1927 to describe acids stronger than conventional mineral acids. wikipedia.orgsocietechimiquedefrance.frhpcwire.com This definition was later refined in the 1960s and 1970s by Ronald Gillespie, who defined a superacid as any acid system stronger than 100% sulfuric acid. wikipedia.orgsocietechimiquedefrance.fr A pivotal moment in superacid chemistry was the development of "Magic Acid" (a mixture of antimony pentafluoride and fluorosulfonic acid) by George A. Olah, so named for its remarkable ability to dissolve a wax candle, demonstrating its power to protonate even unreactive hydrocarbons. wikipedia.orglibretexts.org The HF-BF₃ system fits squarely within this history, representing a significant step in the quest for and understanding of extremely acidic media. Its ability to act as a powerful catalyst for reactions like polymerization and alkylation highlighted the practical utility of these potent chemical systems. wikipedia.orgrsc.org
Classification within Superacidic Systems and Their Broad Chemical Relevance
This compound, specifically as a solution of boron trifluoride in hydrogen fluoride, is classified as a superacid. wikipedia.org According to the modern definition, a superacid is a medium in which the chemical potential of the proton is higher than in 100% pure sulfuric acid, which has a Hammett acidity function (H₀) of -12. wikipedia.org A solution containing 7 mol % of BF₃ in HF exhibits a Hammett acidity function of -16.6, placing it firmly in the superacid category. wikipedia.org
| Acid System | Hammett Acidity Function (H₀) |
| 100% Sulfuric Acid (H₂SO₄) | -12.0 |
| Perchloric Acid (HClO₄) | -13.0 |
| Trifluoromethanesulfonic Acid (Triflic Acid, CF₃SO₃H) | -14.1 |
| Fluorosulfuric Acid (HSO₃F) | -15.1 |
| HF-BF₃ (7 mol % BF₃) | -16.6 |
| Fluoroantimonic Acid (HF-SbF₅) | > -23 |
Table data sourced from references wikipedia.orgwikipedia.orgsocietechimiquedefrance.fr. Note: Values can vary with composition.
The broad chemical relevance of superacidic systems like HF-BF₃ is immense. Their extreme acidity and the low nucleophilicity of their counterions (like BF₄⁻) allow for the creation and stabilization of highly reactive chemical intermediates, particularly carbocations. wikipedia.orgsocietechimiquedefrance.frnih.gov These carbocations, once only theoretical or observed in the gas phase, can be studied in solution, providing profound insights into reaction mechanisms. nih.gov
This has significant practical applications. Superacids are used extensively as catalysts in the petrochemical industry for processes such as the isomerization of alkanes to produce high-octane gasoline. wikipedia.orghpcwire.comlibretexts.org They are also employed in alkylation, acylation, and polymerization reactions. wikipedia.orgwikipedia.org For example, the HF/BF₃ system is an efficient catalyst for the polymerization of polycyclic aromatic hydrocarbons to produce high-quality carbon materials. rsc.org The ability of superacids to activate even relatively inert molecules like methane (B114726) opens up new avenues for chemical synthesis and hydrocarbon functionalization. nih.govtaylorandfrancis.com
Structure
2D Structure
Properties
Molecular Formula |
BF4H |
|---|---|
Molecular Weight |
87.82 g/mol |
IUPAC Name |
trifluoroborane;hydrofluoride |
InChI |
InChI=1S/BF3.FH/c2-1(3)4;/h;1H |
InChI Key |
LEMQFBIYMVUIIG-UHFFFAOYSA-N |
Canonical SMILES |
B(F)(F)F.F |
Origin of Product |
United States |
Theoretical Frameworks of Trifluoroborane Hydrofluoride Formation and Stability
Adduct Formation Mechanisms between Boron Trifluoride and Hydrogen Fluoride (B91410)
The formation of trifluoroborane hydrofluoride is an example of a Lewis acid-base adduct formation, where the electron-deficient boron trifluoride acts as the Lewis acid and hydrogen fluoride, with its lone pairs on the fluorine atom, acts as the Lewis base. scribd.com The mechanism of this interaction differs significantly between the gas phase and when mediated by a solvent.
Gas-Phase Interactions: Electrostatic and van der Waals Attractions
In the gas phase, the interaction between a single molecule of boron trifluoride and a single molecule of hydrogen fluoride is primarily governed by long-range electrostatic and van der Waals forces. researchgate.net Boron trifluoride is a planar molecule with D₃h symmetry, possessing no net dipole moment. wikipedia.org However, the highly electronegative fluorine atoms create a significant quadrupole moment, with a partial positive charge on the boron atom and partial negative charges on the fluorine atoms. This charge distribution leads to an electrostatic attraction with the polar hydrogen fluoride molecule.
Quantum-chemical calculations have shown that in the gas phase, the formation of a stable, covalently bonded HBF₄ molecule from the direct reaction of BF₃ and HF is not favored. researchgate.net Instead, the interaction leads to the formation of a weakly bound complex, often represented as BF₃···HF, where the hydrogen atom of HF is oriented towards a fluorine atom of BF₃. The primary forces holding this complex together are dipole-induced dipole and dispersion forces, which fall under the umbrella of van der Waals interactions.
Solvent-Induced Chemical Bond Formation: Role of Multiple Hydrogen Fluoride Molecules
The formation of a stable tetrafluoroborate (B81430) anion (BF₄⁻) and a protonated solvent or hydrogen cation, which constitutes this compound in solution, is significantly influenced by the presence of a solvent. mdpi.comresearchgate.net The solvent plays a crucial role in stabilizing the resulting ions through solvation.
BF₃ + nHF ⇌ H⁺(HF)ₙ₋₁ + BF₄⁻
The solvent molecules, through hydrogen bonding and other specific interactions, stabilize the charged species, thereby shifting the equilibrium towards the formation of the ionic adduct. mdpi.comresearchgate.net This stabilization is a key factor that is absent in the gas-phase interaction of a single BF₃ and HF molecule.
Thermodynamics and Energetics of Formation and Decomposition
The stability of this compound is intrinsically linked to the thermodynamics of its formation from boron trifluoride and hydrogen fluoride, and its decomposition back to these precursors.
Gibbs Free Energy and Enthalpy of the HF-BF₃ Complex Formation and Decomposition
The formation of the HF-BF₃ adduct is an exothermic process, releasing a significant amount of energy. nist.gov The standard enthalpy of formation (ΔfH⦵₂₉₈) for gaseous boron trifluoride is approximately -1137 kJ/mol. wikipedia.org The reaction between gaseous BF₃ and a Lewis base is characterized by a negative enthalpy change (ΔH), indicating the formation of a stable adduct. researchgate.net
The Gibbs free energy (ΔG) of formation is also negative under standard conditions, indicating a spontaneous process. However, the magnitude of ΔG and the position of the equilibrium are highly dependent on temperature and the surrounding medium. In the absence of a stabilizing solvent, the equilibrium may favor the dissociated species, particularly at higher temperatures.
The decomposition of the HF-BF₃ complex back to boron trifluoride and hydrogen fluoride requires energy input to overcome the bond strength of the adduct. The energetics of this process are the reverse of the formation reaction.
Table 1: Thermodynamic Data for Boron Trifluoride
| Property | Value |
| Standard Molar Entropy (S⦵₂₉₈) | 254.3 J/(mol·K) wikipedia.org |
| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -1137 kJ/mol wikipedia.org |
| Gibbs Free Energy of Formation (ΔfG⦵) | -1120 kJ/mol wikipedia.org |
Note: The table presents thermodynamic data for boron trifluoride, a key reactant in the formation of this compound.
Stability of the Tetrafluoroborate Anion (BF₄⁻) with Respect to Fluoride Ion Detachment
The tetrafluoroborate anion (BF₄⁻) is a remarkably stable species. wikipedia.org Its stability is a key reason for the prevalence of this compound in many chemical applications. The anion has a tetrahedral geometry, which is isoelectronic with stable molecules like methane (B114726) (CH₄) and tetrafluoroammonium (B1232272) (NF₄⁺). wikipedia.org
The stability of BF₄⁻ arises from the strong boron-fluorine bonds and the delocalization of the negative charge over the four fluorine atoms. The detachment of a fluoride ion (F⁻) from the BF₄⁻ anion to form boron trifluoride is an endothermic process, requiring a significant amount of energy.
BF₄⁻ ⇌ BF₃ + F⁻
This high energy barrier to fluoride ion detachment contributes to the low nucleophilicity and basicity of the tetrafluoroborate anion, making it a weakly coordinating anion. wikipedia.org This property is highly valuable in synthetic chemistry, as it allows the cation it is paired with to be more reactive. However, BF₄⁻ is not completely inert and can act as a fluoride donor under certain conditions, such as in the Balz-Schiemann reaction. researchgate.net
Computational Chemistry Approaches in Studying the HBF₄ System
Computational chemistry has become an indispensable tool for understanding the structure, bonding, and reactivity of the HBF₄ system at a molecular level. researchgate.netresearchgate.net Various theoretical methods are employed to model the interactions and predict the properties of this complex.
Density Functional Theory (DFT) is a widely used computational method for studying the HBF₄ system. aip.org DFT calculations can provide insights into the geometric parameters, vibrational frequencies, and electronic structure of the BF₃-HF adduct and the tetrafluoroborate anion. These calculations help in understanding the nature of the interactions, whether they are primarily electrostatic or involve significant covalent character.
High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory, offer more accurate descriptions of the electronic structure and energetics, especially for weakly bound systems. scispace.com These methods are often used to calculate the binding energies of the BF₃-HF complex and the energy barriers for its formation and decomposition.
Molecular dynamics simulations, often based on force fields derived from quantum mechanical calculations, can be used to study the behavior of the HBF₄ system in solution. researchgate.net These simulations provide a dynamic picture of the solvent's role in stabilizing the ionic species and the mechanism of proton transfer.
Computational studies have also been instrumental in elucidating the mechanism of reactions where BF₄⁻ acts as a fluoride source. researchgate.net By mapping the potential energy surface of a reaction, computational chemistry can identify transition states and intermediates, providing a detailed understanding of the reaction pathway. For instance, computational studies have supported a stepwise mechanism for fluorocarbamoylation reactions catalyzed by BF₃, involving an internal fluoride transfer from a BF₃-coordinated adduct. researchgate.net
Ab Initio Methods for Gas-Phase Acidity Determination and Interaction Studies
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, have been instrumental in quantifying the gas-phase acidity of the BF₃·HF complex, also known as tetrafluoroboric acid (HBF₄) in its protonated form. These methods are crucial for understanding the intrinsic stability and reactivity of the complex in the absence of solvent effects.
A significant study in this area employed high-accuracy energy models such as the Complete Basis Set (CBS) methods (CBS-4, CBS-Q, CBS-QB3) and Gaussian-n theories (G1, G2, G2(MP2)) to calculate the gas-phase acidity. rsc.org The gas-phase acidity is defined by the Gibbs free energy (ΔG_acid) and enthalpy (ΔH_acid) of the deprotonation reaction:
HBF₄(g) → H⁺(g) + BF₄⁻(g)
The calculations revealed that the BF₃·HF complex is a potent acid in the gas phase. rsc.org Most of the high-level ab initio methods provided consistent acidity data, with a recommended Gibbs free energy of acidity around 288-289 kcal mol⁻¹ and an enthalpy of acidity at 298 K of approximately 291-292 kcal mol⁻¹. rsc.org
However, these studies also indicate that the this compound complex itself is unstable in a vacuum. The decomposition into its constituent Lewis acid (BF₃) and Brønsted acid (HF) is a spontaneous process, as indicated by a negative Gibbs free energy of decomposition. rsc.org This underscores the delicate balance of forces holding the complex together.
In contrast to the unstable neutral complex, its conjugate base, the tetrafluoroborate anion (BF₄⁻), is significantly stable with respect to the detachment of a fluoride ion (F⁻). rsc.org This stability of the conjugate base is a key factor in the high acidity of the parent complex.
The following table summarizes the calculated energetic properties of the this compound system from ab initio studies. rsc.org
| Parameter | Computational Method | Calculated Value (kcal mol⁻¹) |
| Gibbs Free Energy of Acidity (ΔG_acid) | Recommended from various methods | 288 - 289 |
| Enthalpy of Acidity (ΔH_acid at 298 K) | Recommended from various methods | 291 - 292 |
| Gibbs Free Energy of Decomposition (BF₃·HF → BF₃ + HF) | Various methods | -3.6 to -4.6 |
| Enthalpy of F⁻ Detachment from BF₄⁻ | Recommended from various methods | 81 - 82 |
| Gibbs Free Energy of F⁻ Detachment from BF₄⁻ | Recommended from various methods | 72 - 73 |
Density Functional Theory (DFT) Applications for Molecular Interactions and Structure Elucidation
Density Functional Theory (DFT) has emerged as a powerful and computationally efficient alternative to traditional ab initio methods for studying molecular systems. DFT methods, particularly those employing hybrid functionals like B3LYP, are widely used to investigate the geometries, vibrational frequencies, and electronic properties of molecules, including the this compound complex.
DFT calculations have been applied to study the interaction between boron trifluoride (BF₃) and hydrogen fluoride (HF). rsc.org These studies corroborate the findings from ab initio methods, confirming the nature of the complex. The interaction between the Lewis acidic boron center of BF₃ and the lone pair of the fluorine atom in HF leads to the formation of a dative bond. This interaction significantly perturbs the electronic structure of both molecules.
The exceptional Lewis acidity of BF₃ is a primary driver for the formation of such complexes. sci-hub.se DFT studies on related systems have shown that the complexation of a Lewis acid like BF₃ can dramatically increase the Brønsted acidity of the partner molecule. acs.org In the case of BF₃·HF, the withdrawal of electron density from the hydrogen fluoride moiety by the boron trifluoride weakens the H-F bond, thereby facilitating proton donation.
Structural elucidation via DFT calculations provides detailed information on the geometry of the BF₃·HF complex. These calculations can predict bond lengths and angles, offering a three-dimensional picture of the molecule. For instance, upon complexation, the planar D₃h symmetry of free BF₃ is distorted to a pyramidal C₃v symmetry in the complex. umich.edu The B-F bonds in the BF₃ unit lengthen, and a new B-F bond is formed with the hydrogen fluoride molecule.
Furthermore, DFT can be used to compute vibrational frequencies, which can be compared with experimental spectroscopic data (e.g., from infrared or Raman spectroscopy) to validate the theoretical model. researchgate.net For the BF₃·HF complex, these calculations would predict shifts in the vibrational modes of the BF₃ and HF fragments upon complexation, providing further evidence for the nature of their interaction.
While detailed structural parameters for the isolated BF₃·HF complex from DFT studies are not extensively published in readily available literature, the principles of DFT application are well-established from numerous studies on BF₃ adducts with other Lewis bases. sci-hub.sekirj.ee These studies consistently demonstrate the utility of DFT in providing reliable insights into the structure and bonding of such charge-transfer complexes.
Chemical Speciation and Advanced Acidic Properties of Trifluoroborane Hydrofluoride Systems
Ionic Architectures in Solution
Fluoronium Tetrafluoroborate (B81430) ([H2F]+[BF4]−) Speciation in Solution
In anhydrous hydrogen fluoride (B91410), the autoionization of HF produces the fluoronium ion (H2F+) and the fluoride ion (F−). The introduction of BF3, a strong fluoride acceptor, shifts this equilibrium. BF3 sequesters the fluoride ion to form the stable tetrafluoroborate anion ([BF4]−). wikipedia.orgwikipedia.org This process significantly increases the concentration of the fluoronium ion, the primary carrier of acidity in this medium. wikipedia.orgwikipedia.org The resulting speciation is best described as fluoronium tetrafluoroborate, [H2F]+[BF4]−. wikipedia.org This ionic formulation underscores the role of BF3 in enhancing the intrinsic acidity of HF by stabilizing the conjugate base as a complex anion. wikipedia.orgsocietechimiquedefrance.fr
Computational studies have further elucidated this interaction, showing that while a single HF molecule has a weak electrostatic attraction to BF3 in the gas phase, the presence of additional HF molecules leads to the formation of a chemical bond and the stable [BF4]− ion. hpcwire.com This stabilization is facilitated by a ring-like structure of hydrogen-bonded HF molecules. hpcwire.com
Hydronium Tetrafluoroborate ([H3O]+[BF4]−) and Other Protonated Solvent Solvates
When water is present, even in trace amounts, the speciation becomes more complex. Water, being a stronger base than HF, is protonated to form the hydronium ion ([H3O]+). wikipedia.orgdokumen.pub In such cases, the system is characterized by the presence of hydronium tetrafluoroborate, [H3O]+[BF4]−. wikipedia.org Further solvation of the hydronium ion by water molecules can lead to the formation of larger solvated species, such as the Zundel cation ([H5O2]+) and the Eigen cation ([H9O4]+). dokumen.pubwikipedia.org
Similarly, if other protic or Lewis basic solvents are used, their protonated forms will exist in equilibrium with the tetrafluoroborate anion. For instance, in the presence of ethers, protonated ether solvates like [H((CH3CH2)2O)n]+[BF4]− can be formed. wikipedia.org The specific ionic architecture in solution is therefore highly dependent on the composition and purity of the solvent system.
Quantification of Acidity: Hammett Acidity Function (H0) Determination for HF-BF3 Systems
To quantify the acidity of highly concentrated acidic solutions, the Hammett acidity function (H0) is employed, as the pH scale is inadequate for such media. wikipedia.orgmsu.edu The H0 value is a measure of the acid's ability to protonate a weak indicator base. societechimiquedefrance.fr A more negative H0 value signifies a stronger acid. wikipedia.org
The HF-BF3 system qualifies as a superacid, defined as an acid with an acidity greater than that of 100% sulfuric acid (H0 = -12). wikipedia.org A solution of 7 mol % BF3 in HF exhibits a Hammett acidity function of -16.6. acs.orgwikipedia.org This high acidity is a direct consequence of the formation of the stable, weakly nucleophilic tetrafluoroborate anion, which greatly enhances the proton-donating ability of the medium. wikipedia.orgsocietechimiquedefrance.fr
Proton Transfer Mechanisms in Superacidic Media: The Grotthuss Mechanism
Proton transport in superacidic media like HF-BF3 is believed to occur via the Grotthuss mechanism, also known as proton hopping. wikipedia.orgwikipedia.orgnih.gov This mechanism describes the efficient diffusion of an "excess" proton through a hydrogen-bonded network. wikipedia.orgnih.gov Instead of a single protonated species moving through the solution (a vehicular mechanism), a proton is transferred along a chain of solvent molecules through the formation and cleavage of covalent bonds. nih.govspringernature.com
In the context of the HF-BF3 system, a proton can be shuttled from a fluoronium ion (H2F+) to a neighboring HF molecule. wikipedia.org This process involves a series of rapid proton transfers along hydrogen-bonded chains of HF molecules, leading to a highly mobile charge carrier without the need for significant displacement of the heavier atomic nuclei. wikipedia.orgwikipedia.orgnih.gov This efficient proton transport is a key characteristic of many hydrogen-bonded liquid systems, including water and superacids. wikipedia.orgnih.gov
Comparative Analysis of Acidity with Other Superacidic Systems
The HF-BF3 system, while a potent superacid, is less acidic than other conjugate Brønsted-Lewis superacids. The strength of these systems generally depends on the fluoride-accepting ability of the Lewis acid component.
| Superacid System | Hammett Acidity Function (H₀) |
| Sulfuric Acid (H₂SO₄) | -11.9 |
| Perchloric Acid (HClO₄) | -13 |
| Oleum (SO₃:H₂SO₄) | -14.5 |
| Triflic Acid (HOSO₂CF₃) | -14.9 |
| Hydrogen Fluoride (HF) | -15.1 |
| Fluorosulfuric Acid (FSO₃H) | -15.1 |
| Fluoroboric Acid (HF:BF₃) | -16.6 |
| Carborane Acids (H(HCB₁₁X₁₁)) | ≤ -18 |
| Magic Acid (HSO₃F:SbF₅) | -23 |
| Fluoroantimonic Acid (HF:SbF₅) | -28 |
| Helium Hydride Ion (HeH⁺) | -63 |
Table showing the comparative acidity of various superacidic systems. Data sourced from multiple references. acs.orgwikipedia.orgwikipedia.orgworldscientific.com
As indicated in the table, superacids formed with antimony pentafluoride (SbF5), such as Magic Acid (HSO3F-SbF5) and fluoroantimonic acid (HF-SbF5), are significantly stronger than the HF-BF3 system. wikipedia.orgworldscientific.com This is attributed to the greater ability of SbF5 to delocalize the negative charge in the resulting complex anion (e.g., [SbF6]−, [Sb2F11]−), making it an even weaker base than [BF4]−. societechimiquedefrance.frworldscientific.com However, HF-BF3 is still a powerful superacid, exceeding the acidity of individual Brønsted acids like triflic acid and fluorosulfuric acid. acs.orgwikipedia.org
Reaction Mechanisms and Pathways Involving Trifluoroborane Hydrofluoride
Hydrolysis Kinetics and Product Formation
The hydrolysis of tetrafluoroboric acid is a kinetically controlled process that leads to the formation of several key species, including hydrofluoric acid and boric acid. onepetro.org The stability of the tetrafluoroborate (B81430) anion in aqueous solutions is a critical factor influencing these reactions.
Stepwise Decomposition of Tetrafluoroborate Anion (BF₄⁻) and Kinetic Control
The process involves the formation of intermediate hydroxyfluoroborate species. europa.eu The initial and slowest step of this hydrolysis is the reaction of the tetrafluoroborate anion with water to form the trifluorohydroxyborate anion (BF₃OH⁻) and hydrofluoric acid. onepetro.orgeuropa.eu
Subsequent, faster steps involve the further hydrolysis of the intermediate species: europa.eu
The rate of this decomposition is influenced by factors such as temperature and pH. onepetro.orgresearchgate.net For instance, the rate constant for hydrolysis increases significantly with a rise in temperature. onepetro.orgonepetro.org At room temperature, the decomposition is slow, but at elevated temperatures, the hydrolysis rate is comparable to that of conventional hydrofluoric acid. onepetro.orgonepetro.org
Mechanisms of Hydrofluoric Acid and Boric Acid Generation from HBF₄ Hydrolysis
The generation of hydrofluoric acid (HF) and boric acid (H₃BO₃) from the hydrolysis of tetrafluoroboric acid (HBF₄) is a direct consequence of the stepwise decomposition of the tetrafluoroborate anion (BF₄⁻) in an aqueous environment. onepetro.orgnih.govresearchgate.netsigmaaldrich.com Since HBF₄ is a strong acid, it completely dissociates in water, providing the BF₄⁻ anion for the hydrolysis reactions. onepetro.org
The initial slow step of hydrolysis produces one molecule of HF. onepetro.org As the subsequent, faster hydrolysis steps proceed, each step releases an additional molecule of HF, ultimately leading to the potential release of four moles of HF for every mole of HBF₄ that undergoes complete hydrolysis. onepetro.orgonepetro.org The final boron-containing product of this complete hydrolysis is boric acid. onepetro.orgnih.govresearchgate.netsigmaaldrich.com
The rate of HF and H₃BO₃ generation is dictated by the kinetics of the initial hydrolysis step of the BF₄⁻ anion. onepetro.org This slow release of HF is a property that has been explored for applications such as a deep-penetrating stimulation acid for sandstone formations. onepetro.org
Formation of Trifluoroboric Acid, H[F₃BOH], in Aqueous Environments
In aqueous environments, particularly when boron trifluoride (BF₃) is exposed to moisture, the formation of trifluoroboric acid, also represented as H[F₃BOH] or F₃BOH₂, occurs rapidly. oshaedne.com This reaction is highly exothermic. oshaedne.com The monohydrate of BF₃, F₃BOH₂, is the most common hydrate (B1144303) formed. oshaedne.com
This species, trifluoroboric acid, is described as a boron atom bonded to three fluoride (B91410) ligands and one hydroxyl group. oshaedne.com It is a stable intermediate. oshaedne.com In the presence of excess water, trifluoroboric acid can further, albeit slowly, dissociate to form boric acid and tetrafluoroboric acid. oshaedne.com
It is important to note that the hydrolysis of the tetrafluoroborate anion (BF₄⁻) itself also proceeds through a trifluorohydroxyborate intermediate (BF₃OH⁻), which is the conjugate base of trifluoroboric acid. onepetro.orgeuropa.eu The equilibrium between HBF₄ and its hydrolysis products in aqueous solution has been studied, with the equilibrium constant for the reaction HBF₄ + H₂O ↔ HBF₃OH + HF being determined at various concentrations. europa.eu
Brønsted Acidity in Organic Transformations
Tetrafluoroboric acid is a strong Brønsted acid, meaning it is an effective proton (H⁺) donor. wikipedia.orgwikipedia.orgvander-lingen.nlcjcatal.comccspublishing.org.cn This property is harnessed in a variety of organic transformations, primarily to initiate reactions by protonating substrates.
Protonation of Substrates and Generation of Reactive Carbocations
As a strong acid, HBF₄ readily donates a proton to various organic substrates. wikipedia.org This protonation can lead to the formation of highly reactive carbocation intermediates, which are central to many organic reactions. wikipedia.orgrsc.org A classic example is the protonation of an alkene, such as isobutene, to form a tertiary carbocation: wikipedia.org
The tetrafluoroborate anion (BF₄⁻) is a weakly coordinating and non-nucleophilic anion, which is crucial for the stability and subsequent reactions of the generated carbocation. wikipedia.orgwikipedia.org This characteristic prevents the anion from immediately quenching the carbocation, allowing it to participate in further reactions.
The generation of carbocations catalyzed by HBF₄ is a key step in various transformations, including Friedel-Crafts type reactions and other electrophilic additions. acs.org The efficiency of these reactions can be influenced by the nature of the substrate and the reaction conditions.
Mechanism of Initiation in Polymerization Reactions (e.g., Styrene)
Tetrafluoroboric acid can act as an initiator for the cationic polymerization of alkenes like styrene (B11656). uomosul.edu.iq The initiation step involves the protonation of the monomer by the strong acid, generating a carbocationic active center. uomosul.edu.iq
In the case of styrene polymerization, the proton from HBF₄ adds to the double bond of the styrene monomer. This addition preferentially occurs at the terminal carbon of the vinyl group, leading to the formation of a more stable benzylic carbocation.
The initiation process can be represented as:
This newly formed carbocation then acts as the active center for the propagation step of the polymerization, where it attacks another styrene monomer, and the process continues to form a long polymer chain. uomosul.edu.iqopen.edu The tetrafluoroborate anion remains as the counter-ion throughout the propagation. The use of a strong acid with a weakly nucleophilic counter-ion like BF₄⁻ is essential to prevent premature termination of the growing polymer chain. uomosul.edu.iq
Lewis Acidity and Coordination Chemistry in Catalysis
Trifluoroborane, systematically known as boron trifluoride (BF₃), is a potent Lewis acid characterized by its strong electron-accepting properties. cymitquimica.comcatalysis.blog This characteristic stems from the electron-deficient nature of the central boron atom, which possesses an empty p-orbital. Its trigonal planar geometry allows it to readily accept electron pairs from donor molecules, or Lewis bases, without significant steric hindrance. cymitquimica.com This fundamental property makes BF₃ a versatile and widely used catalyst in numerous organic reactions, including polymerization, isomerization, alkylation, and acylation. catalysis.blogwikipedia.org By forming adducts with Lewis bases, BF₃ activates substrates, lowers the activation energy of reactions, and facilitates the formation of key intermediates. catalysis.blog The adduct with diethyl ether, boron trifluoride diethyl etherate, is a particularly common and conveniently handled liquid laboratory reagent that serves as a source for BF₃. wikipedia.org
Mechanisms of Adduct Formation with Lewis Bases (e.g., with Ethers, Alcohols)
The catalytic activity of trifluoroborane is intrinsically linked to its ability to form coordination complexes, or adducts, with Lewis bases. Lewis bases, such as ethers and alcohols, possess lone pairs of electrons on their oxygen atoms which can be donated to the electron-deficient boron atom of BF₃. wikipedia.orgborates.today
The mechanism of adduct formation involves a direct Lewis acid-base reaction. The boron atom in BF₃ acts as the electrophilic center, and the oxygen atom in the ether or alcohol acts as the nucleophilic center. The lone pair of electrons from the oxygen atom attacks the empty p-orbital of the boron atom, forming a coordinate covalent bond.
General Mechanism: BF₃ + R₂O → F₃B-OR₂ (where R can be an alkyl group or hydrogen)
A prime example is the formation of boron trifluoride diethyl etherate (BF₃·O(CH₂CH₃)₂), a stable liquid that is less hazardous and easier to handle than gaseous BF₃. wikipedia.org In this adduct, the boron atom becomes tetra-coordinated, and the geometry around it changes from trigonal planar to tetrahedral. These etherate complexes can easily dissociate to release BF₃ in a reaction mixture, making them effective catalyst precursors. borates.todaysmolecule.com Similarly, BF₃ forms adducts with alcohols and water. borates.today The reaction with water, for instance, initially forms an aquo adduct (H₂O−BF₃), which can then participate in further reactions. wikipedia.org
| Lewis Base | Example | Adduct Formed | Significance |
|---|---|---|---|
| Ether | Diethyl Ether (O(CH₂CH₃)₂) | Boron Trifluoride Diethyl Etherate (BF₃·O(CH₂CH₃)₂) | Common, stable liquid source of BF₃ for laboratory use. wikipedia.org |
| Ether | Dimethyl Ether (O(CH₃)₂) | Boron Trifluoride Dimethyl Etherate (BF₃·O(CH₃)₂) | A complex used for easier handling of BF₃. borates.today |
| Alcohol | Methanol (CH₃OH) | BF₃·CH₃OH | Forms complexes that can be used in various syntheses. borates.today |
| Water | H₂O | Boron Trifluoride Dihydrate (BF₃·2H₂O) | A stable, water-soluble Lewis acid with an ionic structure (H₃O⁺BF₃OH⁻). |
Catalytic Mechanisms in Electrophilic Aromatic Substitution Reactions (e.g., Friedel-Crafts Alkylation and Acylation)
Trifluoroborane and its adducts are effective catalysts for electrophilic aromatic substitution reactions, most notably Friedel-Crafts alkylation and acylation. wikipedia.orglibretexts.org In these reactions, the Lewis acid activates the electrophile, making it more susceptible to attack by the electron-rich aromatic ring.
Friedel-Crafts Alkylation
Friedel-Crafts alkylation involves the substitution of an aromatic proton with an alkyl group from an alkyl halide. byjus.com Trifluoroborane catalyzes this reaction by facilitating the generation of a carbocation electrophile. libretexts.orgmasterorganicchemistry.com
The mechanism proceeds through the following steps:
Formation of the Electrophile : The Lewis acid, BF₃, reacts with the alkyl halide. The boron atom coordinates to the halogen, polarizing the carbon-halogen bond. This coordination makes the halogen a better leaving group, leading to the formation of a carbocation (or a highly polarized complex that behaves like a carbocation). byjus.commasterorganicchemistry.com R-Cl + BF₃ ⇌ R⁺ [Cl-BF₃]⁻
Electrophilic Attack : The nucleophilic π-system of the aromatic ring attacks the carbocation electrophile. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as an arenium ion or Wheland intermediate. byjus.comresearchgate.net
Deprotonation : A weak base (such as the [Cl-BF₃]⁻ complex or another molecule in the solution) removes a proton from the carbon atom bearing the new alkyl group. This restores the aromaticity of the ring and regenerates the catalyst, yielding the final alkylated aromatic product. byjus.com
Friedel-Crafts Acylation
Friedel-Crafts acylation is a similar reaction that introduces an acyl group (R-C=O) onto an aromatic ring using an acyl halide or an acid anhydride (B1165640) as the acylating agent. libretexts.org This reaction is also catalyzed by Lewis acids like trifluoroborane.
The mechanism for Friedel-Crafts acylation is as follows:
Formation of the Acylium Ion : The Lewis acid catalyst (BF₃) coordinates with the halogen atom of the acyl halide. masterorganicchemistry.com This complex readily loses a tetrafluoroborate ion to form a highly electrophilic acylium ion (R-C≡O⁺), which is stabilized by resonance. byjus.comyoutube.com R-CO-Cl + BF₃ → [R-C=O]⁺ [Cl-BF₃]⁻
Electrophilic Attack : The aromatic ring acts as a nucleophile and attacks the electrophilic carbon of the acylium ion. This results in the formation of a resonance-stabilized cyclohexadienyl cation intermediate. byjus.com
Deprotonation : The intermediate is deprotonated, typically by the [Cl-BF₃]⁻ complex, which restores the aromaticity of the ring. This step forms the final ketone product and regenerates the catalyst. byjus.com
Unlike alkylation, the acylium ion does not undergo rearrangement. Furthermore, the resulting acylbenzene product is less reactive than the starting material because the acyl group is deactivating, which effectively prevents further acylation reactions (polyacylation). libretexts.orgmasterorganicchemistry.com
| Reaction | Electrophile Source | Generated Electrophile | Key Features |
|---|---|---|---|
| Friedel-Crafts Alkylation | Alkyl Halide (R-X) | Carbocation (R⁺) | Catalyzed by BF₃; carbocation rearrangements are possible. libretexts.orgmasterorganicchemistry.com |
| Friedel-Crafts Acylation | Acyl Halide (RCOX) or Anhydride | Acylium Ion ([RCO]⁺) | Catalyzed by BF₃; no rearrangements; product is deactivated to prevent polyacylation. libretexts.orgmasterorganicchemistry.com |
Advanced Synthetic Methodologies and Material Science Applications
Preparation of Anhydrous and Solvated Fluoroboric Acid Solutions for Research
Fluoroboric acid is a strong acid with a weakly coordinating, non-oxidizing conjugate base. wikipedia.org While it is commercially available in aqueous solutions, specific research applications often necessitate the preparation of anhydrous or other solvated forms. wikipedia.orgchemicalbook.com
B(OH)₃ + 4HF → H₃O⁺ + BF₄⁻ + 2H₂O wikipedia.org
Another method for preparing aqueous solutions involves the treatment of impure hexafluorosilicic acid with solid boric acid, which results in the precipitation of silicon dioxide. chemicalbook.comboulingchem.com
For applications requiring non-aqueous conditions, anhydrous solutions of fluoroboric acid can be prepared. A common method involves the treatment of an aqueous solution of fluoroboric acid with an excess of acetic anhydride (B1165640) at 0°C. wikipedia.orgsciencemadness.org This process yields a solution containing fluoroboric acid, acetic acid, and residual acetic anhydride. wikipedia.org Fluoroboric acid is also commercially available as a solvate in diethyl ether. wikipedia.orgchemicalbook.com
A detailed laboratory-scale preparation of a 20% hydrofluoric acid solution involves the addition of anhydrous hydrogen fluoride (B91410) to water at room temperature and pressure. google.com This solution can then be slowly added to a theoretical amount of boric acid, with the temperature controlled to below 45°C, to produce fluoroboric acid. chemicalbook.comgoogle.com
Role in the Synthesis of Tetrafluoroborate (B81430) Salts and Non-Coordinating Anions
Fluoroboric acid is a primary precursor for the synthesis of a wide range of tetrafluoroborate salts. wikipedia.orgchemicalbook.com These salts are generally prepared by reacting metal oxides with fluoroboric acid. chemicalbook.com For instance, potassium tetrafluoroborate can be synthesized by reacting potassium carbonate with boric acid and hydrofluoric acid. chemeurope.com Similarly, sodium tetrafluoroborate can be prepared by reacting boric acid and sodium fluoride with concentrated hydrochloric acid. thieme-connect.de
The tetrafluoroborate anion (BF₄⁻) is a cornerstone of coordination and organometallic chemistry, valued for its properties as a non-coordinating anion. chemeurope.com The inertness of the BF₄⁻ anion stems from its symmetrical tetrahedral structure, which distributes the negative charge over four fluorine atoms, and the high electronegativity of the fluorine atoms, which reduces the anion's basicity. chemeurope.com This makes its salts often more soluble in organic solvents compared to corresponding halide or nitrate (B79036) salts. chemeurope.com
Due to these properties, fluoroboric acid is utilized to generate a variety of reactive cations in organic synthesis. wikipedia.org Examples of such cations isolated as their tetrafluoroborate salts include:
Tropylium tetrafluoroborate (C₇H₇⁺BF₄⁻)
Triphenylcarbenium tetrafluoroborate (Ph₃C⁺BF₄⁻)
Triethyloxonium tetrafluoroborate (Et₃O⁺BF₄⁻)
Benzenediazonium tetrafluoroborate (PhN₂⁺BF₄⁻) wikipedia.org
A common laboratory synthesis of aryldiazonium tetrafluoroborate salts involves the diazotization of an aryl amine with sodium nitrite (B80452) and hydrochloric acid, followed by treatment with fluoroboric acid to precipitate the desired salt. arkat-usa.org
Electrochemical Processes and Material Formation
Fluoroboric acid plays a crucial role as an electrolyte in various electrochemical processes, particularly in the fabrication of advanced materials like anodic titanium dioxide (TiO₂) nanotubes.
Anodic TiO₂ Nanotube Fabrication in HBF₄ Electrolyte
Anodic TiO₂ nanotubes are widely researched for various applications, and their fabrication often involves fluoride-containing electrolytes. rsc.org The use of an HBF₄-containing electrolyte has been shown to produce unique multilayered anodic TiO₂ nanotubes through a one-step galvanostatic anodization process. rsc.orgrsc.org This method can yield highly ordered and smooth TiO₂ nanotubes, sometimes with a hierarchical structure of upper nanopores and lower nanotubes. figshare.comacs.org
Influence of HBF₄ Electrolyte on Nanotube Architecture and Formation Mechanisms
The architecture of TiO₂ nanotubes is significantly influenced by the composition of the electrolyte. In HBF₄-containing electrolytes, the resulting nanotubes often exhibit unique "A-shaped" sidewalls, in contrast to the "V-shaped" nanotubes typically formed in ammonium (B1175870) fluoride (NH₄F) electrolytes. rsc.orgscispace.com
The formation mechanism in HBF₄ electrolytes is proposed to be driven by the behavior of oxygen bubbles generated during the anodization process. rsc.org The pressure from these oxygen bubbles can broaden the bottom of the nanotubes. rsc.orgrsc.org When this pressure reaches a critical point, it can cause the sidewalls to break, leading to the characteristic A-shaped structure and the formation of multilayered nanotube arrays. rsc.org In contrast, in NH₄F electrolytes, oxygen bubbles tend to escape from the top of the nanotubes, resulting in the V-shaped morphology. rsc.org The decomposition of the BF₄⁻ anion under a high electric field is considered a key factor in the formation of these nanotubes. figshare.com
Table 1: Comparison of TiO₂ Nanotube Morphologies in Different Electrolytes
| Feature | HBF₄ Electrolyte | NH₄F Electrolyte |
| Sidewall Profile | A-shaped rsc.orgscispace.com | V-shaped rsc.orgscispace.com |
| Overall Structure | Multilayered rsc.orgrsc.org | Single layer scispace.com |
| Formation Driver | Oxygen bubble pressure causing sidewall rupture rsc.org | Oxygen bubble escape from nanotube top rsc.org |
Role of Ionic and Electronic Current in Oxide Growth Processes
The growth of anodic TiO₂ nanotubes is a complex process governed by the interplay of ionic and electronic currents. rsc.org The total anodizing current can be separated into these two components. rsc.org
Ionic current is responsible for the formation of the oxide layer through the migration of ions. rsc.org Anions migrate from the electrolyte-oxide interface to the oxide-metal interface, while cations move in the opposite direction. rsc.org
Electronic current leads to the generation of oxygen bubbles, which act as a template during the oxide growth. rsc.org The oxide material flows around these bubbles, forming the nanotube structure. rsc.org
In HBF₄ electrolytes, the different magnitudes of ionic and electronic currents compared to NH₄F electrolytes result in different volumes and escape pathways for the oxygen bubbles, ultimately dictating the final nanotube architecture. rsc.org Some studies suggest a lower electronic current in HBF₄ electrolytes, leading to slower oxygen evolution, which allows for the observation of nanotube embryos. researchgate.net This observation supports the "oxygen bubble model," where the anodic oxide grows upwards around the oxygen bubbles to form the nanotube walls. researchgate.net The growth rate of the nanotubes has been shown to be significantly influenced by the electronic current. doaj.org
Analytical and Spectroscopic Characterization of Hbf4 and Its Intermediates
Spectroscopic Signatures of HF-BF3 Adducts and the Tetrafluoroborate (B81430) Anion (BF4-)
The interaction between the Lewis acid BF3 and a base like HF or water leads to the formation of donor-acceptor adducts. The subsequent formation of the highly symmetric and stable tetrafluoroborate anion (BF4-) gives rise to distinct spectroscopic signatures. Low-temperature nuclear magnetic resonance (NMR) and vibrational spectroscopy (Infrared and Raman) are primary tools for identifying these species.
NMR Spectroscopy: Low-temperature 1H and 19F NMR spectroscopy has been effectively used to study the formation of BF3 adducts in solution. For instance, studies on the analogous boron trifluoride monohydrate (H2O-BF3) adduct in acetone (B3395972) solution have definitively confirmed the simple donor-acceptor complex structure (H2O→BF3) through the observation of proton-fluorine coupling at low temperatures. cdnsciencepub.comcdnsciencepub.comresearchgate.net This provides a strong model for the expected spectroscopic behavior of the HF-BF3 adduct, where similar coupling would be anticipated.
Vibrational Spectroscopy: The tetrafluoroborate anion (BF4-), having a tetrahedral (Td) symmetry, exhibits characteristic vibrational modes. The symmetric B-F stretching mode (ν1) is particularly notable, appearing as a very sharp and intense peak in the Raman spectrum, while being formally infrared-inactive. researchgate.net Any appearance of this mode in the IR spectrum, even weakly, suggests a distortion from perfect tetrahedral symmetry in the analyzed medium. researchgate.net
Below are tables summarizing the key spectroscopic data for the tetrafluoroborate anion.
Table 1: Raman Spectroscopic Data for the Tetrafluoroborate Anion (BF4-)
| Vibrational Mode | Approximate Wavenumber (cm-1) | Description | Reference |
|---|---|---|---|
| ν1 (A1) | 765 | Symmetric B-F Stretch | researchgate.net |
| ν2 (E) | 369 | Symmetric F-B-F Bend | researchgate.net |
Table 2: Infrared Spectroscopic Data for the Tetrafluoroborate Anion (BF4-)
| Vibrational Mode | Approximate Wavenumber (cm-1) | Description | Reference |
|---|---|---|---|
| ν1 (A1) | ~765 | Symmetric B-F Stretch (Normally IR inactive, weak band indicates symmetry distortion) | researchgate.net |
| ν3 (F2) | 1197 - 1014 | Asymmetric B-F Stretch | aip.org |
| ν4 (F2) | 524 | Asymmetric F-B-F Bend | aip.org |
Methodological Considerations for Studying Superacidic Solutions and Gas-Phase Species
The experimental investigation of HBF4 and its precursors is complicated by their physical and chemical properties. As a superacid, HBF4 is stronger than 100% sulfuric acid, presenting significant material handling challenges. patsnap.compatsnap.comsciencedaily.comwikipedia.org Both the superacidic solutions and the gaseous HF and BF3 reactants are highly corrosive.
Studying Superacidic Solutions:
Material Compatibility: The extreme corrosiveness of superacids necessitates the use of specialized materials for reaction vessels and spectroscopic cells, such as those made from fluoropolymers like Teflon. patsnap.com Traditional glass and metal containers are rapidly degraded.
Reactivity: Superacids react violently with many substances, including water, and most organic compounds. patsnap.com This high reactivity requires stringent safety protocols and controlled environments, often involving inert atmospheres to prevent unwanted side reactions. patsnap.com
Anion Effects: In superacidic media, the role of the counteranion is crucial. The anion must be exceptionally inert to avoid reacting with the highly electrophilic species generated in the solution. sciencedaily.com The chemical robustness of the anion often determines the success of generating and stabilizing reactive cations for study. acs.org
Studying Gas-Phase Species:
Corrosivity (B1173158): The analysis of corrosive gases like HF and BF3 requires specialized instrumentation. researchgate.net Techniques such as Fourier Transform Infrared (FTIR) spectroscopy and gas chromatography are often employed. researchgate.net However, the reactive nature of these gases can damage optical components and sample cells. Therefore, corrosion-resistant materials and inert purge gases are essential for accurate and reliable analysis. corrosionpedia.com
Sample Handling: Proper gas handling techniques are critical. This includes using appropriate materials for tubing and valves to prevent leaks and reactions with the analytical equipment. astm.org On-line monitoring is often preferred to ensure the accurate characterization of the gas composition in real-time. astm.org
Advanced Techniques for Investigating Reaction Intermediates and Transition States
Understanding the complete reaction pathway from HF and BF3 to HBF4 involves the characterization of short-lived reaction intermediates and transition states. This requires advanced experimental and computational methods capable of capturing fleeting molecular structures and dynamics.
Experimental Techniques:
In Situ Spectroscopy: Techniques that monitor the reaction mixture under operational conditions are invaluable. These include specialized applications of IR spectroscopy, solid-state NMR, and X-ray absorption spectroscopy (XANES and EXAFS), which can provide information about the identity and concentration of prevalent surface species and intermediates. rsc.org
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a highly sensitive method for detecting charged intermediates in solution. nih.gov By coupling MS with techniques like collision-induced dissociation, information about the structure of these transient species can be obtained. nih.gov
Femtosecond Spectroscopy: Proton transfer is an elementary chemical reaction that often occurs on an ultrafast timescale. aip.org Femtosecond time-resolved spectroscopy techniques, such as femtosecond stimulated Raman spectroscopy (FSRS) and transient absorption spectroscopy, allow for the direct observation of these processes, providing snapshots of molecular motion on the femtosecond (10⁻¹⁵ s) timescale. acs.orgnih.govrsc.org This is crucial for understanding the dynamics of proton transfer from HF to the BF3 adduct.
Computational Techniques:
Ab Initio and DFT Calculations: Computational chemistry is a powerful tool for mapping reaction pathways. coifpm.orgnih.gov Methods like Density Functional Theory (DFT) can be used to calculate the structures, energies, and vibrational spectra of reactants, products, and, crucially, the transient intermediates and transition states that are difficult to isolate experimentally. compchemhighlights.orgcolorado.edu These calculations provide deep mechanistic insights and assist in the interpretation of experimental spectroscopic data. colab.ws
Interdisciplinary Research Perspectives and Future Directions
Contributions to the Fundamental Understanding of Acid Catalysis and Proton Dynamics
The HF-BF3 system, as a conjugate Brønsted-Lewis superacid, has significantly advanced the understanding of acid catalysis by enabling chemical transformations that are not feasible with conventional acids. Superacids are defined as acids with an acidity greater than that of 100% pure sulfuric acid, and the HF-BF3 system is a prominent member of this class. wikipedia.org Its ability to protonate even very weak bases, including saturated hydrocarbons, has opened up new avenues for studying carbocation chemistry and electrophilic transformations. wikipedia.orgjy-chemical.com
The extreme proton-donating capability of trifluoroborane hydrofluoride creates a unique environment for investigating proton dynamics. While direct experimental studies on the proton dynamics within the HF-BF3 system are not extensively detailed in the literature, the principles of proton transport in superacidic media, such as the Grotthuss mechanism, are highly relevant. heyigasglobal.commdpi.comresearchgate.net This mechanism involves the rapid transfer of protons through a hydrogen-bonded network. The high concentration of mobile protons in the HF-BF3 system makes it a potential medium for studying the intricate details of proton hopping and solvent-proton interactions under highly acidic conditions.
Potential in Novel Reaction Design and Green Chemistry Applications
The catalytic activity of this compound and its constituent, boron trifluoride, is well-established in a multitude of organic reactions. These include polymerization, isomerization, alkylation, acylation, and condensation reactions. parsers.vcnih.gov For instance, the HF/BF3 superacid is an efficient catalyst for the polymerization of naphthalene (B1677914) to produce mesophase pitch, a valuable carbon-based material. honeywell.com The strong Lewis acidity of BF3 also makes it a versatile catalyst in organic synthesis, often used in the form of its etherate complex for easier handling. nih.gov
From a green chemistry perspective, boron trifluoride has been cited as a potentially safer alternative to more hazardous catalysts in certain applications, with the potential to reduce waste generation by up to 50% in some processes. rsc.org Metal-free catalysis, such as the use of BF3·Et2O in direct reductive amination, represents a move towards more environmentally benign synthetic methods. nih.gov However, the "green" credentials of the combined HF-BF3 system are significantly challenged by the extreme hazards associated with hydrogen fluoride (B91410). The high corrosivity (B1173158) and toxicity of HF necessitate stringent safety precautions and limit its applicability in environmentally friendly processes. Future research in this area could focus on developing solid-supported versions of this superacid system to mitigate the risks associated with handling liquid HF.
Integration of Advanced Computational and Experimental Methodologies for Complex System Analysis
The synergy between computational and experimental techniques is crucial for unraveling the complex behavior of superacid systems like this compound. Density Functional Theory (DFT) calculations have been successfully employed to elucidate the reaction mechanism of naphthalene polymerization catalyzed by HF/BF3. jy-chemical.com These theoretical studies can provide valuable insights into reaction pathways, transition states, and the role of the catalyst, which can be difficult to probe experimentally.
Experimentally, a range of techniques are available for characterizing superacid systems. Spectrophotometric and Nuclear Magnetic Resonance (NMR) methods are commonly used to measure the acidity of these systems. rsc.org While these methods provide macroscopic information, their integration with computational models can offer a more complete, molecular-level understanding. For example, computational predictions of reaction intermediates and transition state energies can be corroborated with spectroscopic data. However, there is a need for more studies that explicitly combine advanced computational simulations, such as ab initio molecular dynamics, with detailed experimental investigations to fully characterize the structure, dynamics, and reactivity of the this compound system.
Future Avenues in Materials Science and Anodic Nanostructure Engineering
The applications of trifluoroborane and its derivatives in materials science are a promising area for future research. Boron trifluoride is already used as a catalyst in the synthesis of various polymers. heyigasglobal.comunacademy.com The incorporation of BF3 into nanocomposites has been suggested as a way to enhance their mechanical and electrical properties, potentially leading to the development of next-generation materials for electronics and energy storage. jy-chemical.com The polymerization of aromatic hydrocarbons using the HF/BF3 system to create high-value carbon materials is another established application with potential for further development. rsc.org
The exploration of this compound in the field of anodic nanostructure engineering is a more speculative but potentially rewarding future direction. Anodization is a common technique for creating nanoporous materials, but the use of superacids in this context is not well-documented. Given the strong etching capabilities of superacids, it is conceivable that the HF-BF3 system could be used to create unique nanostructures on various substrates. Research would be needed to control the etching process and understand the interaction of the superacid with different materials at the nanoscale. Such endeavors could lead to the fabrication of novel functional materials with applications in catalysis, sensing, and energy devices.
Q & A
Advanced Research Question
- NMR : ¹⁹F NMR is critical for detecting BF₄⁻ anions (δ ≈ −150 ppm) and monitoring ligand exchange in complexes. For CAAC-BF₃ complexes, ¹³C NMR shows carbene-boron bonding via shifts near −312 ppm .
- IR : B-F stretching vibrations appear at ~1,080 cm⁻¹ (asymmetric) and ~770 cm⁻¹ (symmetric) in BF₃ adducts .
- X-ray crystallography : Resolves bond distances (e.g., B-F: ~1.31–1.38 Å in CAAC complexes) and confirms structural integrity .
Key considerations: Sample purity, solvent interference in NMR, and crystal quality for diffraction studies.
What are common sources of experimental variability in the catalytic activity of HBF₄ in alkylation reactions, and how can they be controlled?
Advanced Research Question
Variability arises from:
- Moisture contamination : Hydrolysis of BF₄⁻ to HF and boron oxides, reducing catalytic efficiency. Use anhydrous solvents and inert atmospheres .
- Counterion effects : Impurities in fluoroborate salts (e.g., K⁺ vs. Na⁺) alter solubility and reactivity. Purity is verified via ion chromatography .
- Temperature : Exceeding 40°C accelerates decomposition. Monitor reaction thermostability using differential scanning calorimetry (DSC) .
What safety protocols are essential when handling HBF₄ in laboratory settings?
Basic Research Question
- Personal protective equipment (PPE) : Acid-resistant gloves, face shields, and ventilation to prevent inhalation of HF vapors .
- Storage : Polyethylene containers in cool, ventilated areas; avoid glass or metal contact .
- Spill management : Neutralize with calcium carbonate or sodium bicarbonate; contaminated skin/eyes require immediate flushing with water .
- Exposure limits : Adhere to OSHA’s permissible exposure limit (PEL) of 2.5 mg/m³ for HF .
How do counterions in fluoroborate salts affect their stability and reactivity in organic synthesis?
Advanced Research Question
- Stability : Larger cations (e.g., tetraalkylammonium) improve salt stability by reducing hygroscopicity. For example, [NH₄][BF₄] decomposes at 230°C, while [EMIM][BF₄] is stable up to 400°C .
- Reactivity : Polar solvents enhance ion dissociation, increasing catalytic activity in alkylation. Nonpolar solvents favor ion pairing, reducing reactivity.
Analytical methods: Thermogravimetric analysis (TGA) for stability, conductivity measurements for ion dissociation .
What are optimal storage conditions for HBF₄ to ensure long-term stability?
Basic Research Question
- Temperature : ≤25°C in dark, dry environments to slow hydrolysis .
- Container material : High-density polyethylene (HDPE) prevents leaching and corrosion .
- Monitoring : Regular pH checks and ¹⁹F NMR to detect HF liberation or BF₃ formation .
In synthesizing CAAC-BF₃ complexes, what steps maximize yield and purity?
Advanced Research Question
- Reaction conditions : Use NaHMDS for carbene deprotonation at −78°C to prevent side reactions. BF₃•Et₂O is added slowly to avoid carbene dimerization .
- Purification : Rapid silica gel filtration under inert atmosphere removes unreacted BF₃ and salts .
- Characterization : X-ray crystallography confirms B–C bond formation (1.55–1.60 Å), while ¹H/¹³C NMR verifies ligand integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
